Methyl trichloromethyl sulfone

Description

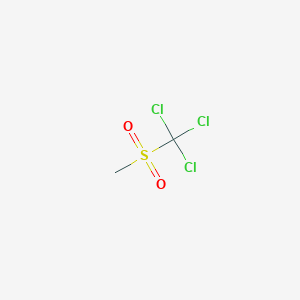

Structure

3D Structure

Properties

IUPAC Name |

trichloro(methylsulfonyl)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O2S/c1-8(6,7)2(3,4)5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVFSDOUTPEEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277509 | |

| Record name | METHYL TRICHLOROMETHYL SULFONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-44-7 | |

| Record name | METHYL TRICHLOROMETHYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL TRICHLOROMETHYL SULFONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trichloromethyl Sulfone Structures

General Strategies for Sulfone Formation with Trichloromethyl Groups

The creation of the sulfone functional group (-SO₂-) is a cornerstone of synthesizing these compounds. This is typically achieved through oxidation, while the introduction of the trichloromethyl (-CCl₃) group requires distinct chemical methods.

A primary and widely used method for forming the sulfone group is the oxidation of a corresponding sulfide (B99878) or sulfoxide (B87167). orientjchem.org The sulfur atom in a sulfide (R-S-R') is in a lower oxidation state and can be oxidized sequentially, first to a sulfoxide (R-SO-R') and then to a sulfone (R-SO₂-R'). The presence of the strongly electron-withdrawing trichloromethyl group can influence the reactivity of the sulfur center, but the fundamental principle of oxidation remains the same.

A variety of oxidizing agents can accomplish this transformation. The choice of oxidant and reaction conditions can allow for selective conversion to either the sulfoxide or the sulfone. organic-chemistry.org For the complete oxidation to a sulfone, stronger oxidants or more forcing conditions are often employed. orientjchem.org Common oxidants used for this purpose are listed in the table below.

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., tantalum carbide, niobium carbide) or in an activating solvent like trifluoroacetic acid. organic-chemistry.orgrsc.org | |

| Sodium Chlorite (NaClO₂) | Used with hydrochloric acid (HCl) in organic solvents to generate chlorine dioxide in situ. nih.gov | |

| Potassium Permanganate (KMnO₄) | A strong oxidant, often used under various conditions. orientjchem.org | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent for oxidizing sulfides. orientjchem.org | |

| Oxone® (Potassium peroxymonosulfate) | A stable and versatile oxidant for converting sulfides to sulfones. orientjchem.orgorgsyn.org |

The reaction mechanism generally involves the nucleophilic sulfur atom of the sulfide or sulfoxide attacking the electrophilic oxygen of the oxidizing agent. For complete conversion to the sulfone, sufficient equivalents of the oxidant are necessary.

Introducing a trichloromethyl group directly onto a pre-formed sulfone framework is a less common but viable strategy. This transformation is often achieved through radical reactions. researchgate.net The trichloromethyl group is a useful synthetic moiety, and methods for its introduction are of significant interest. researchgate.netresearchgate.net One conceptual approach involves the generation of a trichloromethyl radical (•CCl₃) from a suitable precursor, such as carbon tetrachloride or bromotrichloromethane. This highly reactive radical can then be trapped by a sulfone molecule that has been appropriately functionalized to create a radical acceptor site. Photocatalysis is a modern technique that can facilitate the generation of such radicals under mild conditions. researchgate.net

Synthesis of Bis(trichloromethyl) Sulfone

Bis(trichloromethyl) sulfone, (CCl₃)₂SO₂, is a symmetrical molecule where the sulfone group is flanked by two trichloromethyl groups. Its synthesis relies on building the molecule from a precursor that contains the core sulfur atom.

A documented method for preparing bis(trichloromethyl) sulfone involves the use of thiobisacetic acid (S(CH₂COOH)₂) as the starting material. google.com This process involves a one-pot reaction where the thiobisacetic acid is subjected to exhaustive chlorination and oxidation.

The synthesis is carried out by reacting an aqueous solution of thiobisacetic acid with an excess of sodium hypochlorite (B82951) (NaClO). google.com The sodium hypochlorite serves as both the chlorinating agent, converting the methylene (B1212753) groups (-CH₂-) into trichloromethyl groups (-CCl₃), and the oxidizing agent, converting the sulfide (-S-) to a sulfone (-SO₂-). The desired bis(trichloromethyl) sulfone product precipitates from the reaction mixture and can be isolated. google.com

Synthesis of Substituted Aromatic Trichloromethyl Sulfones

The synthesis of aromatic sulfones bearing a trichloromethyl group is typically more complex and requires multi-step approaches, often starting from simple halogenated aromatic compounds.

A general strategy to synthesize substituted aromatic trichloromethyl sulfones from halogenated aromatics involves a sequence of reactions, as outlined below. This process is an adaptation of methods used to produce various trichloromethyl-substituted aromatic compounds. google.com

Synthetic Sequence for Aromatic Trichloromethyl Sulfones

| Step | Transformation | Description |

| 1 | Thioether Formation | A halogenated aromatic, such as chlorobenzene, is reacted with a sulfur nucleophile (e.g., a thiolate) to form an aryl sulfide. This step introduces the necessary sulfur atom to the aromatic ring. |

| 2 | Chlorination | The resulting aryl sulfide, which typically has an alkyl group attached to the sulfur (e.g., an aryl methyl sulfide), is subjected to exhaustive chlorination. This step converts the alkyl group into a trichloromethyl group. For example, chlorinating an aryl methyl sulfide (Ar-S-CH₃) would yield an aryl trichloromethyl sulfide (Ar-S-CCl₃). google.com |

| 3 | Oxidation | The aryl trichloromethyl sulfide is then oxidized to the corresponding aryl trichloromethyl sulfone (Ar-SO₂-CCl₃). This final step can be accomplished using various oxidizing agents as described in section 2.1.1. orientjchem.orgnih.gov |

This multi-step pathway allows for the construction of a wide variety of substituted aromatic trichloromethyl sulfones, with the specific substituents on the aromatic ring being determined by the choice of the initial halogenated aromatic starting material.

Derivatization via Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying aromatic rings that are activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The trichloromethylsulfonyl group, being a potent electron-withdrawing substituent, facilitates these reactions, enabling the introduction of various nucleophiles onto the aromatic ring. researchgate.net

A key starting material for these transformations is often a nitrated phenyl trichloromethyl sulfone. For instance, trichloromethyl-4-chlorophenyl sulfone can be nitrated to introduce a nitro group onto the aromatic ring. researchgate.net This nitro group, typically positioned ortho or para to the chloro substituent, further activates the ring towards nucleophilic attack. libretexts.org The subsequent reaction with a range of nucleophiles, such as ammonia, primary and secondary amines, hydrazine (B178648), and phenolates, leads to the displacement of the chlorine atom and the formation of a diverse array of 2-nitroaniline (B44862), 2-nitrophenylhydrazine (B1229437), and diphenyl ether derivatives. researchgate.netbeilstein-journals.orgnih.govnih.gov

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of the nitro and trichloromethylsulfonyl groups ortho or para to the leaving group is crucial for stabilizing this intermediate through resonance. libretexts.org The final step is the elimination of the leaving group (e.g., chloride), which restores the aromaticity of the ring. youtube.com

These reactions are typically carried out in the presence of a base, such as potassium carbonate, which acts as an acceptor for the hydrogen halide formed during the reaction. researchgate.net The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired products. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product Type |

| 4-Chloro-3-nitrophenyltrichloromethylsulfone | Ammonia | 2-Nitroaniline derivative |

| 4-Chloro-3-nitrophenyltrichloromethylsulfone | Primary/Secondary Amines | 2-Nitroaniline derivatives |

| 4-Chloro-3-nitrophenyltrichloromethylsulfone | Hydrazine | 2-Nitrophenylhydrazine derivative |

| 4-Tribromomethylsulfonyl-2-nitro-chlorobenzene | Phenolates | Diphenyl ether derivatives |

Diverse Synthetic Pathways for Other Trichloromethyl Sulfone Derivatives

Beyond SNAr reactions on pre-functionalized aromatic rings, other synthetic strategies are employed to construct trichloromethyl sulfone-containing molecules. These methods focus on either building the trichloromethyl sulfone moiety itself or incorporating it into larger, more complex structures.

Incorporating Trichloromethyl Units into Complex Molecular Architectures

The synthesis of complex molecules bearing a trichloromethyl sulfone group often begins with simpler building blocks. One common approach involves a multi-step synthesis starting from a readily available compound like 4-chlorobenzene. researchgate.net This can be converted to trichloromethyl-4-chlorophenyl sulfone through a sequence of reactions including chlorosulfonation, reduction to the sulfinyl salt, reaction with chloroform (B151607), and a final halogenation step using sodium hypohalite. researchgate.net

Once the trichloromethylphenyl sulfone core is established, further modifications can be made. For example, reduction of a nitro group on the aromatic ring can yield an o-phenylenediamine (B120857) derivative. researchgate.netbeilstein-journals.orgnih.gov This diamine is a versatile intermediate that can be used to construct various heterocyclic systems, such as benzimidazoles, thereby incorporating the trichloromethyl sulfone unit into a more complex molecular architecture. researchgate.netbeilstein-journals.orgnih.gov

Another strategy involves the reaction of α,α-dibromomethyl aromatics with a sulfinate salt, which provides a high-yielding route to sulfones. princeton.edu While this method directly produces a dihalomethyl sulfone, it highlights the principle of constructing the sulfone functionality from halogenated precursors.

Halogenation Reactions for Analogous Structures (e.g., Tribromomethyl Sulfones)

The synthesis of analogous structures, such as tribromomethyl sulfones, often employs halogenation reactions. beilstein-journals.orgnih.gov Halogenation is a reaction where one or more hydrogen atoms in a compound are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). mt.comlibretexts.orgyoutube.com The reactivity of the halogens decreases down the group. mt.comlibretexts.org

Several synthetic routes have been developed for the preparation of tribromomethyl phenyl sulfones. One method starts with the S-methylation of a thiophenol, followed by oxidation of the resulting thioether to a methyl sulfone. beilstein-journals.orgnih.gov The crucial step is the subsequent bromination of the methyl group. This can be achieved using reagents like sodium hypobromite (B1234621) or bromine chloride. beilstein-journals.orgnih.gov

Another approach involves the oxidative bromination of a 2-(arylthio)acetic acid with sodium hypobromite to directly yield the tribromomethyl sulfone. nih.gov Additionally, radical-anion radical pair (RARP) reactions can be used for the α-bromination of alkyl phenyl sulfones using carbon tetrabromide in the presence of a strong base like potassium hydroxide (B78521) in tert-butanol. nih.gov The direct and selective α-mono-bromination of alkyl sulfones can also be achieved through base-mediated electrophilic halogenation, where the choice of solvent and bromine source is critical for controlling the reaction's outcome. rsc.org

Table 2: Halogenating Agents for the Synthesis of Trihalomethyl Sulfones

| Halogenating Agent | Substrate | Product |

| Sodium hypobromite | 4-Chlorophenyl methyl sulfone | 4-Chlorophenyl tribromomethyl sulfone beilstein-journals.orgnih.gov |

| Bromine chloride | 4-Chlorophenyl methyl sulfone | 4-Chlorophenyl tribromomethyl sulfone beilstein-journals.orgnih.gov |

| Sodium hypobromite | 2-(4-Chlorophenylthio)acetic acid | 4-Chlorophenyl tribromomethyl sulfone nih.gov |

| Carbon tetrabromide | Alkyl phenyl sulfones | α-Bromoalkyl phenyl sulfones nih.gov |

Chemical Reactivity and Mechanistic Investigations of Trichloromethyl Sulfone Compounds

Intrinsic Reactivity of the Trichloromethyl Sulfone Functional Group

The reactivity of methyl trichloromethyl sulfone is dominated by the powerful electronic influence of its two constituent parts: the methylsulfonyl group (-SO₂CH₃) and the trichloromethyl group (-CCl₃). The interplay between these groups dictates the molecule's electrophilic nature and its susceptibility to various chemical transformations.

The trichloromethyl sulfone functional group is characterized by its potent electron-withdrawing nature. This property arises from the cumulative inductive effects of the highly electronegative chlorine and oxygen atoms. The sulfone group (SO₂) is inherently strongly electron-withdrawing due to the two electronegative oxygen atoms double-bonded to the sulfur atom. This effect is significantly amplified by the attached trichloromethyl group (-CCl₃).

The three chlorine atoms pull electron density away from the central carbon atom, which in turn withdraws density from the sulfur atom of the sulfone group. This creates a highly electron-deficient sulfur center and polarizes the C-Cl bonds within the trichloromethyl group. Computational studies on related trichloromethyl compounds have shown that when the -CCl₃ group is bound to an electron-withdrawing moiety like a sulfone, the chlorine atoms themselves can behave as electrophilic centers. rsc.orgresearchgate.net This enhanced electrophilicity is a direct consequence of the powerful inductive properties of the combined functional group, making the carbon and chlorine atoms susceptible to nucleophilic attack.

A key reaction pathway for trichloromethyl sulfones involves dechlorination or other reductive transformations. The strong electron-withdrawing effect of the sulfone group facilitates the removal of a chlorine atom. Mechanistic studies on similar trichloromethyl compounds reveal that these transformations can be driven by nucleophiles. rsc.orgresearchgate.net

The reaction with a nucleophile, such as a thiophenolate anion, can proceed through the abstraction of a chlorine atom, which acts as an electrophilic leaving group. rsc.orgresearchgate.net This process leaves behind a dichloromethyl carbanion stabilized by the adjacent sulfone group. This carbanion can then participate in subsequent reaction steps. This stepwise reduction of the trichloromethyl group highlights a unique reactivity pattern where a chlorine atom is removed as Cl⁺, a departure from typical nucleophilic substitution reactions on alkyl halides. rsc.org

Interactions with Nucleophilic Reagents

The electrophilic character of this compound makes it a prime substrate for reactions with a wide array of nucleophiles. These interactions can target the carbon of the trichloromethyl group or, more uniquely, the chlorine atoms themselves.

Research on analogous aromatic trichloromethyl sulfones demonstrates their reactivity with various nucleophiles. For instance, 4-Chloro-3-nitrophenyltrichloromethylsulfone readily undergoes substitution reactions with ammonia, various primary and secondary amines, and hydrazine (B178648). researchgate.net These reactions typically displace the chloro or nitro group on the aromatic ring via a nucleophilic aromatic substitution (SNAr) mechanism, with the trichloromethyl sulfone group acting as a powerful activating group. researchgate.net The reaction with hydrazine hydrate, for example, leads to the formation of a phenylhydrazine (B124118) derivative. researchgate.net

While direct studies on this compound are less common, its reactivity can be inferred. Reactions with bis-nucleophiles like hydrazine, guanidine, and urea (B33335) are known to form various heterocyclic compounds. nih.govresearchgate.net The reaction with thiophenolate anions is particularly noteworthy, as it can lead to the reduction of the trichloromethyl group. rsc.orgresearchgate.net The thiophenolate attacks a chlorine atom, initiating the dechlorination cascade. rsc.org It is expected that other strong nucleophiles, such as phenolates, would react in a similar manner, although specific examples are not detailed in the provided literature.

Table 1: Summary of Reactions of Trichloromethyl Sulfone Derivatives with Nucleophiles

| Nucleophile Class | Example Reagent(s) | Product Type(s) | Reaction Mechanism/Notes | Source(s) |

| Amines | Ammonia, Primary & Secondary Amines | Nitroaniline derivatives | SNAr on an activated aromatic ring. | researchgate.net |

| Hydrazines | Hydrazine Hydrate, Methyl Hydrazine | Phenylhydrazines, Pyrazoles | SNAr or condensation to form heterocycles. | researchgate.netnih.govresearchgate.net |

| Thiophenolates | Thiophenolate Anion | Dichloromethyl sulfides | Nucleophilic attack on a chlorine atom, leading to reduction. | rsc.orgresearchgate.net |

| Other N-Nucleophiles | Guanidine, Urea, Thiourea | Pyrimidines | Condensation with bis-nucleophiles to form heterocycles. | nih.gov |

A modern understanding of the reactivity of the trichloromethyl group involves the concept of σ-holes and halogen bonding. wikipedia.org A σ-hole is a region of positive electrostatic potential that forms on a halogen atom along the axis of its covalent bond to another atom, particularly when that atom is part of an electron-withdrawing group. researchgate.netwikipedia.orgnih.gov

In this compound, the potent electron-withdrawing sulfone group pulls electron density away from the -CCl₃ group, creating significant σ-holes on the outer side of each chlorine atom. rsc.orgresearchgate.net This region of positive potential makes the chlorine atoms electrophilic and capable of forming a non-covalent interaction known as a halogen bond with a Lewis base (nucleophile). mdpi.comcapes.gov.br

This halogen bond is highly directional and plays a crucial role in the molecule's reactivity. wikipedia.org The interaction between a chlorine atom's σ-hole and a negatively charged nucleophile, like a thiophenolate anion, is the initial step in the dechlorination process. rsc.orgresearchgate.net This halogen bond-driven interaction facilitates the abstraction of the chlorine atom, representing a novel mechanism for the chemical reduction of the trichloromethyl group. rsc.org Computational calculations have been used to quantify the maximum surface electrostatic potential of these σ-holes, confirming the electrophilic nature of the chlorine atoms. researchgate.net

Radical and Photochemical Reaction Pathways

Beyond ionic reactions, sulfones can participate in radical and photochemical processes. While specific studies on the radical chemistry of this compound are not prevalent, analogies can be drawn from related compounds like trifluoromethyl phenyl sulfone.

Trifluoromethyl phenyl sulfone, traditionally a nucleophilic trifluoromethylating agent, can act as a trifluoromethyl radical precursor under visible light irradiation. cas.cn This process involves the formation of an electron donor-acceptor (EDA) complex between the electron-poor sulfone and an electron-rich species, such as a thiophenolate anion. cas.cn Upon absorbing visible light, a single-electron transfer (SET) can occur within this complex, generating a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. cas.cn The latter can then fragment to release a trifluoromethyl radical.

A similar photochemical pathway is plausible for this compound. The formation of an EDA complex with a suitable donor, followed by photo-induced electron transfer, could generate a trichloromethyl radical (•CCl₃). The generation of trichloromethyl radicals from chloroform (B151607) via a chlorine radical (Cl•) abstracting a hydrogen atom is a known process, particularly under visible light. researchgate.net Given the high electron affinity of the trichloromethyl sulfone group, it is a prime candidate for SET-based radical generation, opening avenues for its use in radical-mediated chemical transformations.

Generation and Behavior of Trichloromethyl Radicals in Synthetic Contexts

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate that plays a significant role in a variety of chemical transformations. lookchem.com Its generation from stable precursors is a key step in initiating these reactions. While the homolytic cleavage of the carbon-chlorine bond in compounds like chloroform is a known method for producing this radical, the use of sulfones as precursors offers an alternative pathway. lookchem.com

Although specific studies on the generation of trichloromethyl radicals directly from this compound are not extensively documented, the general reactivity of sulfones suggests that the cleavage of the C-S bond can be induced under certain conditions to form radical species. The high reactivity of the resulting •CCl₃ radical allows it to readily participate in addition, substitution, and elimination reactions, making it a valuable tool in the synthesis of diverse organic compounds. lookchem.com However, the inherent instability of this radical necessitates careful control of reaction conditions to minimize undesirable side reactions and potential environmental hazards. lookchem.com

Visible-Light-Induced Transformations and Photocatalysis in Sulfone Synthesis

Visible-light photocatalysis has emerged as a powerful and environmentally benign tool in modern organic synthesis. This approach utilizes light energy to promote chemical reactions, often under mild conditions. In the context of sulfone chemistry, visible light can be employed to induce the formation of radical species, leading to a variety of transformations.

While direct photocatalytic studies on this compound are limited, related research on other sulfonyl compounds provides insights into potential reaction pathways. For instance, visible light has been shown to promote the sulfonylation of unactivated alkenes in a catalyst-free system, proceeding through a radical mechanism. This suggests that under photochemical conditions, the C-S bond in this compound could potentially be cleaved to generate a trichloromethyl radical, which could then engage in subsequent reactions.

Furthermore, photocatalyst-free approaches for the synthesis of various organic molecules, including those containing sulfone moieties, are gaining traction. These methods often rely on the inherent photochemical properties of the substrates themselves to initiate the desired transformations. The development of such catalyst-free methods for reactions involving trichloromethyl sulfones would represent a significant advancement in sustainable chemistry.

Cycloaddition and Heterocycle Formation Reactions Involving Trichloromethyl Sulfones

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic frameworks, which are prevalent in a vast array of biologically active molecules and functional materials. The participation of sulfones in such reactions is well-established, where they can act as either the diene or dienophile component depending on the substitution pattern.

Although specific examples of cycloaddition reactions involving this compound are not readily found in the literature, the general reactivity of sulfones provides a basis for potential applications. For instance, sulfones can undergo thermal elimination of sulfur dioxide to generate dienes in situ, which can then participate in Diels-Alder reactions.

The synthesis of heterocyclic compounds is another area where trichloromethyl-substituted building blocks have proven valuable. The trichloromethyl group can serve as a synthon for various functional groups, facilitating the construction of diverse heterocyclic systems. For example, trichloromethyl-substituted compounds have been utilized in the synthesis of nitrogen-containing heterocycles. While direct applications of this compound in this context are not well-documented, its structural features suggest potential utility in the development of novel synthetic routes to complex heterocyclic molecules. The strategic use of such building blocks can provide efficient pathways to previously inaccessible chemical space.

Theoretical and Computational Chemistry Studies on Trichloromethyl Sulfone Compounds

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods are instrumental in elucidating the fundamental electronic and molecular properties of methyl trichloromethyl sulfone. These calculations provide a detailed picture of the electron distribution and the forces governing the molecule's three-dimensional structure.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In compounds containing a trichloromethyl (-CCl₃) group attached to an electron-withdrawing moiety like a sulfonyl group (-SO₂-), the chlorine atoms exhibit a phenomenon known as a σ-hole. rsc.orgresearchgate.net A σ-hole is a region of positive electrostatic potential located on the outermost portion of the chlorine atom, along the extension of the C-Cl covalent bond. rsc.orgresearchgate.net This positive region arises from the anisotropic distribution of electron density around the covalently bonded chlorine.

MP2 calculations on a series of trichloromethyl compounds have been performed to assess and quantify the presence of these σ-holes by determining the maximum surface electrostatic potential (Vₛ,ₘₐₓ). rsc.orgresearchgate.net These studies show that the σ-holes on the chlorine atoms of the trichloromethyl group make them electrophilic. rsc.orgresearchgate.net This electrophilicity is a key factor in their reactivity, particularly in halogen bond formation, where they can interact favorably with nucleophiles. rsc.orgresearchgate.net For instance, a halogen bond-type non-covalent interaction can occur between one of these electrophilic chlorine atoms and a negatively charged sulfur atom of a nucleophile. rsc.orgresearchgate.net

The presence of the strongly electron-withdrawing sulfone group is expected to enhance the positive potential of the σ-holes on the chlorine atoms in this compound, making them more susceptible to nucleophilic attack. The electrostatic potential on the sulfur atom of the sulfone group can also be tuned by substituents, potentially influencing its role in intermolecular interactions. rsc.org

Table 1: Calculated Maximum Electrostatic Potential (Vₛ,ₘₐₓ) for the Chlorine σ-hole in a Model Trichloromethyl Compound

| Parameter | Value (kcal/mol) |

| Vₛ,ₘₐₓ on Chlorine σ-hole | +25.5 |

Note: This data is illustrative and based on calculations for a model trichloromethyl compound. The exact value for this compound may vary.

The three-dimensional arrangement of atoms in this compound, or its conformation, is crucial for its reactivity and physical properties. Conformational analysis using computational methods like Density Functional Theory (DFT) can identify the most stable conformers and the energy barriers between them. researchgate.net

For analogous molecules like ethyl methyl sulfone, DFT calculations have been used to map the potential energy surface (PES) by rotating specific dihedral angles. researchgate.net This analysis reveals the stable conformers, which correspond to minima on the PES. researchgate.net For this compound, rotation around the C-S bonds would be the primary focus of such an analysis.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-S-C-Cl) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.0 |

| Eclipsed | 0° | 3.5 |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Elucidation of Reaction Mechanisms via Advanced Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. These methods allow for the characterization of transient species like transition states, which are critical for understanding reaction rates and outcomes.

Transition state theory is a cornerstone of reaction kinetics, and computational methods can locate and characterize the transition state (TS) for a given reaction. The TS represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface.

For reactions involving trichloromethyl compounds, such as nucleophilic attack on a chlorine atom, DFT calculations can be employed to find the geometry and energy of the transition state. rsc.orgresearchgate.net This process involves mapping the energy landscape that connects reactants to products. rsc.orgresearchgate.net The energy profile for the reaction of a trichloromethyl pyrimidine (B1678525) with thiophenolate has been fully discussed using DFT transition state calculations. rsc.orgresearchgate.net These calculations revealed a stepwise process involving the formation of a halogen bond, followed by chlorine abstraction and the formation of a carbanion intermediate. rsc.orgresearchgate.net A similar approach could be applied to understand the reactions of this compound with various nucleophiles.

DFT and ab initio methods are widely used to calculate the kinetic and thermodynamic parameters of chemical reactions. These calculations can provide valuable data such as activation energies (related to reaction rates) and reaction enthalpies and free energies (related to reaction spontaneity and equilibrium).

For instance, DFT calculations have been used to study the copolymerization of methyl vinyl sulfone and ethylene, revealing insights into the insertion mechanisms and the stability of reaction intermediates. mdpi.com Ab initio methods have been applied to investigate the thermal conversion of methyl chloride, leading to the development of detailed chemical kinetic models. nih.gov

In the context of this compound, these methods could be used to:

Calculate the activation barriers for nucleophilic substitution reactions at the chlorine atoms or the sulfur atom.

Determine the reaction energies for various possible reaction pathways, helping to predict the major products.

Investigate the thermodynamics of decomposition pathways.

Table 3: Illustrative Thermodynamic Data for a Hypothetical Reaction of this compound

| Thermodynamic Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -10.5 |

| Gibbs Free Energy of Reaction (ΔG) | -8.7 |

Note: This data is for a hypothetical reaction and serves as an example of the types of parameters that can be obtained from DFT and ab initio calculations.

Molecular Dynamics Simulations to Model Molecular Behavior in Solution

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into solvation, diffusion, and conformational dynamics in a realistic environment.

MD simulations have been used to study the behavior of alkyl benzene (B151609) sulfonates at the air/water interface, revealing how they orient themselves and interact with water molecules and ions. nih.govnih.gov Similarly, MD simulations of polysulfone-based membranes have provided detailed information about their nanostructure and the transport of ions and water. acs.org

For this compound, MD simulations could be employed to:

Study its solvation in different solvents, such as water or organic solvents.

Investigate how the molecule interacts with other solutes or at interfaces.

Explore the conformational flexibility of the molecule in solution and compare it to the gas-phase predictions from quantum chemical calculations.

Determine transport properties like the diffusion coefficient.

These simulations would provide a dynamic picture of how this compound behaves in a real-world chemical system, complementing the static information obtained from quantum chemical calculations.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling for structure-reactivity relationships, particularly through Quantitative Structure-Reactivity Relationship (QSRR) models, provides a powerful computational framework for understanding and forecasting the chemical behavior of trichloromethyl sulfone compounds. These models establish a mathematical correlation between the chemical structure of a molecule and its reactivity in specific reactions. For a compound like this compound, this involves linking its unique structural and electronic characteristics to its reaction kinetics and mechanisms.

The core principle of QSRR is to use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties—to predict a specific reactivity endpoint, such as a reaction rate constant (k) or activation energy (Ea).

Theoretical Basis and Key Molecular Descriptors

The reactivity of this compound is dominated by two key features: the potent electron-withdrawing nature of the sulfonyl group (-SO₂-) and the unique properties of the trichloromethyl group (-CCl₃). wikipedia.org Computational studies on related systems have shown that when a trichloromethyl group is attached to a strongly electron-withdrawing moiety, the chlorine atoms become electrophilic. rsc.orgresearchgate.net This phenomenon, known as a σ-hole, makes the chlorine atoms susceptible to nucleophilic attack, a critical pathway for the compound's reactions. rsc.orgresearchgate.net

A predictive model for the reactivity of this compound and its analogs would, therefore, rely on descriptors that can quantify these electronic and steric effects. These descriptors are typically derived from quantum mechanical calculations, with Density Functional Theory (DFT) being a common and effective method. digitellinc.com For sulfone compounds, long-range corrected DFT functionals (e.g., wB97XD) combined with appropriate basis sets are often recommended for accurate geometry and property prediction. researchgate.net

Key descriptors for building a QSRR model for trichloromethyl sulfones would include:

Electronic Descriptors : These quantify the electron distribution and orbital energies.

Maximum/Minimum Electrostatic Potential (V_S,max / V_S,min): V_S,max on the surface of the chlorine atoms is a direct measure of the σ-hole's magnitude and thus the atom's electrophilicity. rsc.orgresearchgate.net

Energies of Frontier Molecular Orbitals (E_HOMO, E_LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's susceptibility to nucleophilic attack.

Partial Atomic Charges: The calculated charge on the chlorine and sulfur atoms can indicate sites of reactivity.

Steric Descriptors : These describe the size and shape of the molecule, which influence the accessibility of reactive sites.

Molecular Volume/Surface Area: These provide a general measure of molecular size.

Steric Hindrance Parameters: These can quantify the congestion around the trichloromethyl group, which would affect the rate of nucleophilic attack.

Thermodynamic Descriptors :

Enthalpy of Formation (ΔHf): Provides insight into the molecule's stability. researchgate.net

Bond Dissociation Energies (BDE): The energy required to break the C-Cl or C-S bonds is a direct indicator of reactivity.

Developing the Predictive Model

The development of a QSRR model is a systematic process:

Data Set Assembly : A series of related trichloromethyl sulfone compounds with varying substituents (R-SO₂-CCl₃) is defined.

Reactivity Measurement : Experimental or high-level computational methods are used to determine the reactivity endpoint for each compound in the series (e.g., the rate constant for reaction with a standard nucleophile).

Descriptor Calculation : The relevant molecular descriptors (as listed above) are calculated for each compound using DFT or other methods.

Model Building and Validation : Statistical techniques, such as Multivariate Linear Regression (MLR), are used to build an equation that links the descriptors to the reactivity data. digitellinc.com The goal is to find the best-fitting, statistically significant correlation.

A hypothetical QSRR equation might look like:

log(k) = c₀ + c₁(V_S,max) + c₂(E_LUMO) + c₃(Steric_Parameter)

The model's predictive power is then validated using internal (e.g., cross-validation) and external (using a set of compounds not included in the model-building step) validation techniques. chemrxiv.orgresearchgate.net

Illustrative Data for QSRR Modeling

The following interactive table provides an example of the type of data that would be generated and used to build a predictive QSRR model for the reactivity of various R-SO₂-CCl₃ compounds towards a nucleophile.

| Substituent (R) | log(k) (Observed) | V_S,max on Cl (kcal/mol) | E_LUMO (eV) | C-Cl Bond Length (Å) |

|---|---|---|---|---|

| Methyl (-CH₃) | -4.50 | 25.5 | -2.80 | 1.78 |

| Ethyl (-CH₂CH₃) | -4.75 | 25.1 | -2.85 | 1.79 |

| Phenyl (-C₆H₅) | -3.80 | 27.2 | -3.10 | 1.77 |

| p-Nitrophenyl (-C₆H₄NO₂) | -2.90 | 29.5 | -3.50 | 1.76 |

| p-Methoxyphenyl (-C₆H₄OCH₃) | -4.10 | 26.8 | -3.00 | 1.77 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This structured approach allows researchers to not only predict the reactivity of new, unsynthesized trichloromethyl sulfone compounds but also to gain a deeper, quantitative understanding of the electronic and steric factors that govern their chemical behavior.

Applications of Trichloromethyl Sulfone Compounds in Non Clinical Scientific Domains

Industrial Biocidal Applications and Underlying Mechanisms

The strong electrophilic nature of the trichloromethylsulfonyl group is central to its biocidal activity, allowing it to react with biological nucleophiles like amino and thiol groups in proteins and enzymes, thereby disrupting essential microbial life processes. This reactivity underpins its broad-spectrum efficacy in industrial settings.

Bis(trichloromethyl) sulfone is a well-documented biocide used to control the growth of microbes, algae, and fungi in various industrial water systems. epa.gov Its application is critical in preventing biofouling, which can impede the efficiency of cooling towers, heat exchangers, and pulp and paper mill water systems. epa.govchardonlabs.comaccepta.com The compound effectively mitigates the formation of slime, a biofilm matrix produced by microorganisms that can lead to operational issues and corrosion. google.com

Formulations containing bis(trichloromethyl) sulfone are available as soluble concentrated liquids and solids, which are added to industrial water systems. epa.gov Its effectiveness has been demonstrated against a wide variety of bacteria at low concentrations. google.com For instance, tests showed that at concentrations of just 5 parts per million, it could inhibit the growth of bacteria such as Staphylococcus aureus, Erwinia amylovora, and Escherichia coli. google.com The primary route of its dissipation in these systems is believed to be through microbial action, with a reported half-life of less than half a day. epa.gov

Table 1: Applications of Bis(trichloromethyl) Sulfone in Industrial Water Systems

| Industrial System | Target Organisms | Purpose of Application |

| Cooling Water Systems | Microbes, Algae, Fungi | Control of biological growth, prevention of biofouling. epa.govherts.ac.uk |

| Pulp and Paper Mill Water Systems | Slime-forming Bacteria, Fungi | Slime control to maintain production efficiency. epa.gov |

| Waste Disposal Systems | Bacteria, Fungi | Microbiological control. epa.govherts.ac.uk |

| Oil Extraction Systems | Microbes, Algae, Fungi | Control of microbial contamination in drilling muds. epa.gov |

The biocidal properties of trichloromethyl sulfone compounds extend to the preservation of various industrial materials. Bis(trichloromethyl) sulfone is incorporated into products to prevent microbial degradation during storage and use. epa.gov Its use in the manufacture of paper, paperboard, and adhesives is regulated by the U.S. Food and Drug Administration (FDA) for applications where these materials may come into contact with food. epa.gov It is also used as a preservative in industrial coatings and emulsions to protect them from fungal and bacterial spoilage. epa.gov First registered in the United States in 1967 as a fungicide, its applications quickly expanded to broader biocide uses. epa.gov

To broaden the spectrum of biocidal activity and improve cost-effectiveness, trichloromethyl sulfone compounds are often formulated with other biocides. google.com Research has shown that these combinations can produce a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual components. A patented process describes the creation of mixed biocide formulations containing emulsified bis(trichloromethyl) sulfone. google.com Such formulations can be combined with other water-insoluble biocides that are also emulsifiable. google.com

Examples of co-biocides that can be formulated with bis(trichloromethyl) sulfone include methylene (B1212753) bis thiocyanate, bis(tri-n-butyl tin) oxide, and various biocidal amines and quaternary ammonium (B1175870) compounds. google.com The weight ratio of bis(trichloromethyl) sulfone to the co-biocide in these mixtures can range widely, typically from 1:25 to 25:1, allowing for customized formulations to target specific microbial challenges. google.com

Table 2: Examples of Co-Biocides Used in Synergistic Formulations with Bis(trichloromethyl) sulfone

| Co-Biocide | Chemical Class | Purpose of Combination |

| Methylene bis thiocyanate | Thiocyanate | Broaden the spectrum of biocidal activity. google.com |

| Bis(tri-n-butyl tin) oxide | Organotin | Enhance overall antimicrobial effect. google.com |

| Biocidal Amines | Amine | Provide a wider range of control against various microbes. google.com |

| Quaternary Ammonium Compounds | Cationic Surfactant | Improve efficacy and spectrum of activity. google.com |

Agrochemical Research and Development

The trichloromethyl sulfone moiety has been identified as a valuable pharmacophore in the design of new agrochemicals due to its strong electron-withdrawing properties, which can confer potent biological activity.

The trichloromethylsulfonyl group is a known component in many active herbicides and fungicides. researchgate.netresearchgate.net Research has focused on synthesizing new derivatives by incorporating this group into various aromatic structures to explore their pesticidal potential. researchgate.net One area of investigation involves the synthesis of trichloromethyl-4-chlorophenyl sulfone, which can then be modified through nitration and subsequent nucleophilic aromatic substitution (SNAr) reactions with amines and hydrazines. researchgate.net This process has yielded novel 2-nitroaniline (B44862) and 2-nitrophenylhydrazine (B1229437) derivatives. researchgate.net

Further chemical transformations, such as the reduction of the nitro group to form an o-phenylenediamine (B120857) derivative, allow for the creation of various benzimidazole (B57391) compounds. researchgate.net Screening tests have confirmed that many of these synthesized trichloromethylphenyl sulfone derivatives exhibit interesting herbicidal and fungicidal activities. researchgate.net This line of research demonstrates the utility of the trichloromethyl sulfone group as a foundational block for discovering new classes of pesticides. researchgate.netresearchgate.netnih.gov

Table 3: Examples of Pesticidal Derivatives Synthesized from Trichloromethyl Sulfone Precursors

| Precursor Compound | Reaction Type | Resulting Derivative Class | Potential Application |

| Trichloromethyl-4-chlorophenyl sulfone | Nitration, SNAr with amines | 2-Nitroaniline derivatives | Herbicidal, Fungicidal Activity. researchgate.net |

| Trichloromethyl-4-chlorophenyl sulfone | Nitration, SNAr with hydrazine (B178648) | 2-Nitrophenylhydrazine derivatives | Herbicidal, Fungicidal Activity. researchgate.net |

| 4-(Trichloromethylsulfonyl)-2-nitroaniline | Reduction, Cyclization | Benzimidazole derivatives | Herbicidal, Fungicidal Activity. researchgate.net |

Herbicide safeners are chemical agents that protect crop plants from herbicide injury without compromising weed control efficacy. mdpi.comresearchgate.net The primary mechanism of safener action is the enhancement of the crop's natural ability to metabolize and detoxify the herbicide. nih.govbcpc.org This is often achieved by inducing the expression of key detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). nih.govjircas.go.jp

Safeners trigger an increase in the levels of GSTs, which catalyze the conjugation of the herbicide with glutathione, rendering it non-toxic. nih.govjircas.go.jp They can also boost the activity of P450 enzymes, which are involved in the initial oxidative breakdown of many herbicides. mdpi.com Furthermore, safeners can enhance the activity of enzymes in the sulfate (B86663) assimilation pathway, leading to increased levels of glutathione, the co-substrate for GSTs. bcpc.org While the mechanisms of various safener families like dichloroacetamides and cloquintocet-mexyl (B1217157) are well-studied, specific investigative studies detailing the properties of methyl trichloromethyl sulfone or its direct derivatives as herbicide safeners are not prominent in the reviewed literature. nih.govnih.gov

Material Science Applications and Polymer Chemistry

This compound and related trichloromethyl sulfone compounds are recognized for their utility in the realm of material science and polymer chemistry. Their distinct chemical properties, primarily stemming from the highly electron-withdrawing trichloromethyl group attached to the sulfonyl moiety, render them suitable for specialized applications, including as intermediates in the synthesis of polymers and in the development of advanced surface modification technologies.

Role as Intermediates in Polymer Synthesis

While not a conventional monomer for large-scale commodity plastics, this compound serves as a valuable intermediate and building block in the synthesis of specialty polymers. The reactivity of the trichloromethyl group is central to its function in polymerization reactions.

Research into sulfone-containing polymers demonstrates their desirable properties, such as high thermal stability and specific wetting characteristics. The synthesis of polysulfones can be achieved through various methods, including the polymerization of sulfone-containing monomers. For instance, the free radical polymerization of monomers like 4-Vinylbenzylphenylsulfone has been successfully investigated to create new polysulfones. researchgate.net Similarly, telechelic polysulfones with functional end-groups, such as (meth)acrylates, have been synthesized through condensation polymerization followed by esterification. beilstein-journals.org

In this context, this compound can be envisioned as a precursor or modification agent. The C-CCl₃ bond can undergo specific chemical transformations, allowing for the introduction of the methylsulfonyl (CH₃SO₂) group into a polymer structure. This group can be used to:

Create Reactive Sites: The compound can be used to introduce a reactive –SO₂CCl₃ group onto a polymer backbone, which can then be used for subsequent grafting or cross-linking reactions.

Form Specialty Monomers: It can act as a starting material in the multi-step synthesis of more complex, functionalized monomers that are later polymerized. The synthesis of various sulfone-containing methacrylate (B99206) polymers illustrates the principle of incorporating sulfonyl groups into polymer side chains to control material properties. nih.gov

The general strategy involves leveraging the unique reactivity of the sulfone group and its adjacent substituents to build polymer architectures tailored for specific performance criteria.

Surface Modification and Coating Technologies

The application of trichloromethyl sulfone compounds extends to surface modification and the formulation of functional coatings. A closely related compound, bis(trichloromethyl) sulfone, is utilized as a biocide to control the growth of microbes, algae, and fungi in industrial coatings, adhesives, and emulsions. epa.gov This highlights the role of the trichloromethyl group in imparting specific functionalities to coating formulations.

Furthermore, the inherent polarity of the sulfonyl functional group is exploited to control the surface properties of materials. Research has shown that incorporating sulfone-containing side chains into methacrylate polymers can render surfaces hydrophilic. nih.gov The degree of hydrophilicity can be tuned based on the chemical structure surrounding the sulfone group. For example, polymers with exposed methylsulfone groups exhibit significant hydrophilicity, a desirable characteristic for anti-fouling or improved-wettability coatings. nih.gov

The mechanism involves the orientation of the polar sulfonyl groups at the polymer-water interface, which lowers the interfacial energy and increases water affinity. The table below, derived from studies on sulfone-containing methacrylate polymers, illustrates how different sulfone structures affect surface wetting properties, measured by contact angle with water. A lower contact angle indicates greater hydrophilicity.

| Polymer Functional Group | Water Contact Angle (°) | Reference |

|---|---|---|

| Methylsulfone | Similar to Sulfolane (B150427) | nih.gov |

| Ethylsulfone | Greater than Methylsulfone/Sulfolane | nih.gov |

| Sulfolane | Similar to Methylsulfone | nih.gov |

This ability to systematically modify surface energy makes sulfone compounds like this compound valuable candidates for the design of advanced coatings where control over surface wetting, adhesion, or biocompatibility is critical.

Advanced Synthetic Reagents in Organic Chemistry

This compound is a versatile and powerful reagent in modern organic synthesis. Its utility stems from the combined electronic effects of the methyl group and the potent electron-withdrawing trichloromethyl group flanking the sulfonyl center. This unique structure allows it to act as a precursor for various functional groups and as a key component in carbon-carbon bond-forming reactions.

The sulfonyl group is a cornerstone in synthetic chemistry, and compounds containing it are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov this compound, often referred to as "MT-sulfone" in literature, provides a reliable method for introducing the methylsulfonyl (CH₃SO₂) moiety, a group known to enhance the polarity and metabolic stability of drug candidates. nih.govresearchgate.net

Key synthetic applications include:

Generation of Carbanions: The protons on the methyl group are acidified by the adjacent sulfonyl group. This allows for deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic species can then react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, esters) to form new carbon-carbon bonds. researchgate.net

Leaving Group Ability: The trichloromethyl group (–CCl₃) can function as a leaving group in nucleophilic substitution reactions. This allows the methylsulfonyl fragment to be transferred to other molecules.

Precursor to β-Keto Sulfones: β-keto sulfones are highly valuable synthetic intermediates because they contain three key functional parts: a carbonyl group, a sulfonyl group, and an active methylene group. rsc.org Reagents like this compound can be used in reaction sequences to construct these important building blocks.

Synthesis of Heterocycles: The reaction of sulfone-based reagents with various bis-nucleophiles is an efficient method for creating previously inaccessible heteroaromatic methyl sulfones. nih.govresearchgate.net This approach has been shown to be scalable and effective for producing a diverse range of heterocyclic compounds for medicinal chemistry. nih.govnih.gov

The table below summarizes some of the fundamental reaction types where sulfone reagents, including this compound, play a critical role.

| Reaction Type | Role of Sulfone Reagent | Plausible Role of this compound | Reference |

|---|---|---|---|

| Oxidation of Sulfides | Product of the reaction. | Can be synthesized by the oxidation of methyl trichloromethyl sulfide (B99878). | organic-chemistry.org |

| C-C Bond Formation | Carbanion precursor. | Formation of a carbanion at the methyl position for reaction with electrophiles. | researchgate.net |

| Synthesis of β-Keto Sulfones | Versatile building block. | Serves as a precursor for creating the β-keto sulfone scaffold. | rsc.org |

| Heterocycle Synthesis | Source of the methylsulfonyl group. | Reacts with bis-nucleophiles to form substituted heterocyclic sulfones. | nih.gov |

| Fluoroalkene Synthesis | A related reagent, fluoromethyl phenyl sulfone, is key for this transformation. | The principle of using a functionalized sulfone as a specialized reagent is demonstrated. | orgsyn.org |

The development of reagents like this compound simplifies the synthesis of complex molecules and provides access to novel chemical structures that were previously difficult to obtain. nih.gov

Environmental Fate and Degradation Mechanisms of Trichloromethyl Sulfone Compounds

Persistence and Environmental Mobility within Ecosystems

Persistence refers to the length of time a compound remains in the environment, while mobility describes its ability to move between different environmental compartments (air, water, soil).

Specific data on the persistence and environmental mobility of methyl trichloromethyl sulfone, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available. The Koc value is a key indicator of a chemical's potential to adsorb to soil and sediment, which in turn affects its mobility. chemsafetypro.com

Generally, organic compounds with low water solubility and high affinity for organic carbon are less mobile and more likely to be found in soil and sediment. Conversely, more water-soluble and less adsorptive compounds are more mobile and can potentially leach into groundwater or be transported in surface water. sigmaaldrich.com The persistence of a chemical is a function of its resistance to all degradation processes (abiotic and biotic). Without half-life data, a definitive assessment of the persistence of this compound cannot be made.

Identification and Characterization of Environmental Metabolites

The degradation of this compound in the environment is expected to proceed through both biotic and abiotic pathways, leading to the formation of various intermediate and final breakdown products. The primary mechanisms likely involve hydrolysis and microbial degradation.

Hypothesized Primary Degradation Pathway:

A key transformation anticipated for this compound is the hydrolysis of the trichloromethyl (-CCl₃) group. This group is susceptible to reaction with water, which would likely lead to its conversion into a carboxylic acid group (-COOH). This reaction would result in the formation of methanesulfonic acid .

Further microbial action is expected to play a significant role in the subsequent breakdown of these initial metabolites. Microorganisms in soil and water possess a wide array of enzymes capable of metabolizing organic compounds, potentially using them as a source of carbon and energy.

While direct studies identifying the full spectrum of environmental metabolites for this compound are not extensively documented, the following table outlines potential metabolites based on the degradation of analogous chemical structures.

Interactive Data Table: Potential Environmental Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway | Parent Compound |

| Methanesulfonic Acid | CH₄SO₃ | Hydrolysis of the trichloromethyl group | This compound |

| Chloride ions | Cl⁻ | Hydrolysis of the trichloromethyl group | This compound |

| Carbon dioxide | CO₂ | Complete microbial mineralization | Methanesulfonic Acid |

| Sulfate (B86663) | SO₄²⁻ | Complete microbial mineralization | Methanesulfonic Acid |

Detailed Research Findings on Analogous Compounds:

Studies on the environmental fate of other pesticides containing sulfone and trichloromethyl groups provide valuable context. For instance, the degradation of the related compound bis(trichloromethyl) sulfone is known to be primarily driven by microbial action, with a rapid breakdown in the environment. Although the specific metabolites were not detailed in available public documents, the rapid dissipation suggests the formation of smaller, more polar molecules.

Furthermore, research on the fungicide captan, which also contains a trichloromethylthio group, demonstrates its degradation to metabolites such as tetrahydrophthalimide (THPI). eurl-pesticides.eu Similarly, folpet (B141853) breaks down into phthalimide. eurl-pesticides.eu These examples underscore the principle that complex organochlorine pesticides are transformed in the environment into distinct metabolic products.

The study of organosulfone pesticides, in general, reveals that enzymatic degradation is a key process. nih.gov Microorganisms utilize enzymes like dehalogenases and oxidoreductases to break down these complex molecules. researchgate.netresearchgate.net The initial steps often involve oxidation or hydrolysis to increase the water solubility of the compound, followed by further breakdown into simpler, less toxic substances. researchgate.net Ultimately, complete mineralization can occur, converting the organic structure into inorganic compounds like carbon dioxide, water, and mineral salts. mdpi.com

Advanced Analytical Methodologies for Research and Monitoring

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are fundamental tools for elucidating the molecular structure of methyl trichloromethyl sulfone and investigating its reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Infrared (IR) Spectroscopy is primarily used for identifying functional groups within a molecule. For this compound, IR analysis confirms the presence of the key sulfone group (-SO₂-). Sulfones exhibit strong, characteristic absorption bands corresponding to their symmetric and asymmetric stretching vibrations. researchgate.net The asymmetric stretch typically appears in the 1322–1234 cm⁻¹ region, while the symmetric stretch is found around 1179–1120 cm⁻¹. researchgate.net Additional bands corresponding to the C-H stretching of the methyl group are observed below 3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Sulfone (R-SO₂-R') | 1322 - 1234 | Asymmetric Stretch |

| Sulfone (R-SO₂-R') | 1179 - 1120 | Symmetric Stretch |

| Methyl (C-H) | ~2960 | Asymmetric Stretch |

| Methyl (C-H) | ~2870 | Symmetric Stretch |

This table presents typical Infrared absorption frequencies for the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the precise molecular structure. ¹³C NMR is a particularly powerful diagnostic tool for confirming the identity of trichloromethyl sulfones. biu.ac.il The chemical shifts of the carbon atom bonded to the sulfone group (Cα) and the carbon of the trichloromethyl group (-CCl₃) are highly characteristic and allow for clear differentiation from related sulfoxides and sulfinates. biu.ac.il

For more complex analyses, such as identifying reaction intermediates or characterizing metabolites, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms, enabling unambiguous assignment of the methyl group's proton and carbon signals. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique establishes correlations between protons and carbons that are two or three bonds apart. ipb.pt It is invaluable for confirming the connectivity between the methyl group and the sulfone moiety, and between the sulfone and the trichloromethyl group.

Total Correlation Spectroscopy (TOCSY): While less common for a simple molecule like this, TOCSY can reveal correlations between all protons within a spin system, which is useful in more complex derivatives. researchgate.net

These advanced NMR methods are crucial for structural verification and for monitoring reactions in real-time to observe the formation of intermediates and products. rsc.org

Chromatographic Separation Techniques for Purity Assessment, Reaction Monitoring, and Environmental Sample Analysis

Chromatography is the cornerstone of separating this compound from complex mixtures for analysis. It is essential for assessing the purity of the compound, monitoring the progress of chemical reactions, and analyzing environmental samples where the compound may be present at trace levels.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov When coupled with detectors that are sensitive to sulfur or halogens, its effectiveness is significantly enhanced.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for detecting the trichloromethyl group. nih.gov

Flame Photometric Detector (FPD): A sulfur-selective detector that provides high sensitivity for sulfur-containing compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile derivatives or metabolites. Reverse-phase HPLC, using columns like C18, is a common approach. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.commdpi.com

For analyzing environmental samples (e.g., water, soil) or biological tissues, extensive sample preparation is required prior to chromatographic analysis. This often involves:

Extraction: Using techniques like liquid-liquid extraction to isolate the analyte from the sample matrix. nih.gov

Cleanup: Passing the extract through a solid-phase extraction (SPE) cartridge, such as one containing Florisil or basic silica, to remove interfering substances that could compromise the analysis. nih.gov

These separation techniques, especially when paired with mass spectrometry, form the basis for robust analytical methods for both qualitative and quantitative analysis.

Mass Spectrometry for Product Identification, Complex Mixture Analysis, and Metabolite Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection. It is almost always coupled with a chromatographic separation step (GC-MS or LC-MS) to analyze complex mixtures.

Product Identification: MS provides the molecular weight of the compound and a unique fragmentation pattern, which serves as a molecular fingerprint. The presence of three chlorine atoms in this compound results in a characteristic isotopic pattern that is a powerful confirmation of its identity. In electron-capture negative ion mass spectrometry, a common technique for related compounds, the fragmentation often involves the loss of the methyl group, producing a prominent [M-CH₃]⁻ ion that is useful for identification and quantification. nih.gov

Complex Mixture Analysis: For analyzing this compound in challenging matrices like industrial effluents or biological tissues, tandem mass spectrometry (MS/MS) is the method of choice. eurl-pesticides.euchromatographyonline.com In this technique, a specific ion (the precursor ion) is selected, fragmented, and one of the resulting fragment ions (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM) , dramatically increases selectivity and reduces background noise, allowing for reliable detection at very low concentrations. eurl-pesticides.eueurl-pesticides.eu

Metabolite Profiling: Since this compound is subject to microbial degradation in the environment, identifying its breakdown products is crucial for understanding its environmental fate. epa.gov LC-MS/MS is a key technology for this purpose. It can detect and help identify potential metabolites, which may be more polar than the parent compound, by searching for expected mass shifts and comparing fragmentation patterns. nih.govnih.gov

| Technique | Ionization Mode | Key Ions / Transitions | Application |

| GC-MS | Electron-Capture Negative Ion (ECNI) | [M-CH₃]⁻ | Quantification and Identification |

| LC-MS/MS | Electrospray (ESI) | Precursor ion → Product ion (MRM) | Trace analysis in complex mixtures |

| HRMS | ESI or APCI | Accurate Mass Measurement | Unambiguous formula determination |

This table summarizes common mass spectrometry approaches for the analysis of this compound.

Quantitative Analytical Approaches in Environmental and Industrial Monitoring

Quantitative analysis is vital for ensuring that the use of this compound complies with regulatory limits and for assessing potential human and environmental exposure. The industrial use of this compound in water systems and manufacturing processes necessitates routine monitoring. epa.gov

The most reliable quantitative methods combine the separation power of chromatography with the sensitivity and specificity of advanced detectors.

Gas Chromatography-based Methods:

GC-ECD: A well-established method for quantifying chlorinated compounds in environmental samples. It offers excellent sensitivity. nih.gov

GC-MS: Can be used for quantification by monitoring the total ion current (TIC) or, for greater specificity, by using selected ion monitoring (SIM), where only ions of specific mass-to-charge ratios are detected. nih.govnih.gov For related compounds, practical quantitation limits in the picogram (pg) range have been achieved. nih.gov

Liquid Chromatography-based Methods:

LC-MS/MS: This is considered the gold standard for trace quantitative analysis in complex environmental and biological samples. eurl-pesticides.eu Using the MRM mode, this technique can achieve very low limits of detection (LODs), often in the nanogram per gram (ng/g) or parts-per-billion (ppb) range. nih.gov The use of an internal standard, ideally an isotopically labeled version of the analyte, is critical for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. chromatographyonline.comeurl-pesticides.eu

Method Validation is a critical component of any quantitative approach. Regulatory guidelines often require that analytical methods be validated for parameters such as:

Accuracy/Recovery: Ensuring the measured amount reflects the true amount. nih.gov

Precision: Demonstrating the repeatability of the results. nih.gov

Linearity: Confirming a proportional response across a range of concentrations. nih.gov

Limit of Quantification (LOQ): The lowest concentration that can be reliably measured. eurl-pesticides.eu

Through the rigorous application of these validated quantitative methods, the presence and concentration of this compound in diverse industrial and environmental settings can be accurately monitored.

Emerging Research Directions and Future Prospects for Trichloromethyl Sulfone Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of sulfones, including methyl trichloromethyl sulfone, is undergoing a significant transformation towards more sustainable and environmentally benign methods. scispace.com Green chemistry principles, which aim to reduce waste and eliminate hazardous substances, are at the forefront of this evolution. nih.gov Traditional methods for creating sulfones often involve harsh oxidants or multi-step processes that are not environmentally ideal. scispace.com Current research focuses on improving the ecological footprint of these syntheses.

One major area of advancement is the development of greener oxidation techniques for converting sulfides into sulfones. scispace.com Researchers are exploring alternatives to traditional, less sustainable oxidants like peracids. scispace.com Emerging technologies such as electrochemistry and photocatalysis offer promising routes, using electricity or light to drive the oxidation, often with water as the oxygen source. scispace.com These methods allow for greater control over the reaction, selectively producing sulfoxides or sulfones by adjusting the applied potential or light conditions. scispace.com

Another key strategy involves the direct use of sulfur dioxide (SO₂) or its surrogates. A noteworthy development is a three-component cross-coupling reaction that utilizes sodium metabisulfite (B1197395) as a safe and eco-friendly source of SO₂ and dimethyl carbonate as a green methylating agent to produce aryl methyl sulfones. alsglobal.eu This approach is significant as it allows for the late-stage introduction of the methyl sulfone group into complex molecules. alsglobal.eu

Furthermore, new reagents are being designed to streamline the synthesis of heteroaromatic methyl sulfones, which have been historically challenging to access. cabidigitallibrary.orgoup.com These novel reagents react with various bis-nucleophiles to rapidly form previously inaccessible methyl sulfone compounds, demonstrating high potential for medicinal chemistry applications. cabidigitallibrary.orgoup.comresearchgate.net The use of milder solvents, such as acetic acid, is also being explored to replace harsher options like dichloromethane, enabling reactions to proceed at room temperature with high yields. researchgate.net

| Green Synthesis Strategy | Key Features | Relevant Compounds |

| Electrochemical/Photocatalytic Oxidation | Uses electricity or light; water as an oxygen source; high selectivity. scispace.com | General Sulfones |

| Direct SO₂ Fixation | Employs eco-friendly SO₂ sources like sodium metabisulfite. scispace.comalsglobal.eu | Aryl Methyl Sulfones |

| Novel Reagent Development | Enables rapid access to previously difficult-to-synthesize compounds. cabidigitallibrary.org | Heteroaromatic Methyl Sulfones |

| Greener Solvent Systems | Replaces hazardous solvents with milder alternatives like acetic acid. researchgate.net | General Methyl Sulfones |

These advancements collectively push the synthesis of this compound and related compounds towards more efficient, safer, and environmentally responsible practices.

Exploration of Novel Catalytic and Selective Transformations

The exploration of novel catalytic systems is unlocking new and highly selective ways to synthesize and modify sulfone compounds. Catalysts are pivotal in controlling reaction outcomes, enabling transformations that were previously difficult or impossible.

A significant area of research is catalyst-controlled divergent synthesis, where the choice of catalyst dictates the final product from a single starting material. For instance, palladium (Pd) and rhodium (Rh) catalysts have been used to direct the reaction of N-sulfonyl-1,2,3-triazoles to form different complex cyclic products, showcasing the power of catalyst selection in molecular architecture. csce.ca

In oxidation catalysis, vanadium-doped silver tungstate (B81510) (V-doped α-Ag₂WO₄) has emerged as a highly efficient and selective photocatalyst for oxidizing sulfides to sulfones. mdpi.com This catalyst demonstrates remarkable tolerance for various sensitive functional groups, a crucial feature for complex molecule synthesis. mdpi.com The initial, faster oxidation to the sulfoxide (B87167) is often easier than the subsequent oxidation to the sulfone, but these advanced catalysts can achieve high selectivity for the fully oxidized sulfone product. mdpi.com

The unique reactivity of the sulfone group is also being harnessed in novel transformations. In one innovative approach, trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic agent, was repurposed as a trifluoromethyl radical precursor under visible light. researchgate.net This was achieved through the formation of an electron donor-acceptor (EDA) complex with arylthiolate anions, leading to S-trifluoromethylation without the need for a photoredox catalyst. researchgate.net This type of reactivity could potentially be extended to trichloromethyl sulfone derivatives.

The development of methods for asymmetric synthesis is another critical frontier, particularly for creating chiral sulfones where the sulfone group is directly attached to the chiral center. nih.gov These chiral molecules are valuable building blocks for bioactive compounds. nih.gov Catalytic methods like asymmetric hydrosulfonation and cross-coupling reactions are central to these efforts. nih.gov

| Catalytic Approach | Transformation | Significance |

| Dual Catalysis (e.g., Rh/Pd) | Divergent synthesis from N-sulfonyl-1,2,3-triazoles. csce.ca | Access to diverse molecular scaffolds from a single precursor. csce.ca |

| Photocatalysis (e.g., V-doped α-Ag₂WO₄) | Selective oxidation of sulfides to sulfones. mdpi.com | High efficiency and functional group tolerance. mdpi.com |

| Visible-Light Promoted Radical Generation | S-trifluoromethylation using trifluoromethyl phenyl sulfone. researchgate.net | Novel reactivity of sulfonyl compounds, catalyst-free conditions. researchgate.net |

| Asymmetric Catalysis | Synthesis of chiral sulfones. nih.gov | Access to enantiomerically pure building blocks for pharmaceuticals. nih.gov |

These catalytic advancements are expanding the synthetic toolkit for sulfone chemistry, enabling more precise and efficient molecular construction.

Advancements in Computational Design and High-Throughput Screening for New Applications